4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
“4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl3O2 . It has a molecular weight of 315.58 .
Molecular Structure Analysis
The molecular structure of “4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms .Scientific Research Applications
Acylation of Azaindoles
Research by Zhang et al. (2002) explored conditions for attaching acyl groups, including benzoyl chloride, to azaindoles, highlighting a method for functionalization at specific positions on the azaindole ring, which could be relevant for the synthesis or modification of compounds related to 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride (Zhang et al., 2002).
Phase Transfer Catalysis
Chang and Jwo (2000) investigated the kinetics of reactions between dichlorobenzoyl chlorides and benzoate ions, utilizing pyridine 1-oxide as a catalyst. This study could provide insights into the reactivity and potential applications of dichlorobenzoyl chloride derivatives in synthetic chemistry (Chang & Jwo, 2000).
Synthesis of Novel Heterocycles
Coppo and Fawzi (1998) described the synthesis of novel heterocyclic compounds involving reactions of dichlorocinnamoyl chloride with other chemical entities. This research might be indirectly relevant for understanding the synthetic versatility of compounds like 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride in the creation of new organic molecules (Coppo & Fawzi, 1998).
Oxidative Cleavage and Conversion
Sato et al. (1988) found that copper(II) chloride acts as a catalyst for the oxidative cleavage of O-benzylidene rings, converting them into benzoates. This process may relate to the chemical transformations possible with benzoyl chloride derivatives (Sato et al., 1988).
Substituted Aryl Cyanides Synthesis
Pazdera et al. (2011) demonstrated a green chemistry approach for preparing substituted aryl cyanides and dicyanobenzyl benzoate from reactions involving benzoyl chloride. This illustrates the compound's utility in synthesizing complex organic structures while adhering to principles of sustainable chemistry (Pazdera, Šimbera, & Dlouhý, 2011).
properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNBJIPQTHTYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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